Cas no 55985-68-7 (3-Bromo-4-phenyl-2-butanone)

3-Bromo-4-phenyl-2-butanone structure
3-Bromo-4-phenyl-2-butanone structure
Product Name:3-Bromo-4-phenyl-2-butanone
CAS No:55985-68-7
MF:C10H11BrO
MW:227.097742319107
MDL:MFCD16748568
CID:350166
PubChem ID:10857168
Update Time:2025-04-19

3-Bromo-4-phenyl-2-butanone Chemical and Physical Properties

Names and Identifiers

    • 2-Butanone, 3-bromo-4-phenyl-
    • 3-Bromo-4-phenyl-2-butanone
    • 3-bromo-4-phenylbutan-2-one
    • FT-0761194
    • 55985-68-7
    • DTXSID80446104
    • AKOS011683262
    • EN300-349423
    • SCHEMBL3713994
    • MDL: MFCD16748568
    • Inchi: 1S/C10H11BrO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3
    • InChI Key: VVSQAKKEJGMRSP-UHFFFAOYSA-N
    • SMILES: BrC(C(C)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 225.99933
  • Monoisotopic Mass: 225.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

3-Bromo-4-phenyl-2-butanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B687685-1g
3-Bromo-4-phenyl-2-butanone
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$ 150.00 2022-06-06
TRC
B687685-10g
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$ 1215.00 2022-06-06
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$ 184.00 2023-04-18
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$ 1470.00 2023-04-18
Enamine
EN300-349423-0.05g
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$101.0 2023-09-03
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Enamine
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Enamine
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Enamine
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